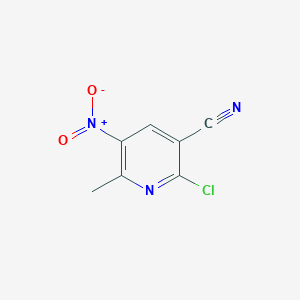
2-Chloro-6-methyl-5-nitronicotinonitrile
概要
説明
The compound 2-Chloro-6-methyl-5-nitronicotinonitrile is a derivative of the pyridine family, characterized by the presence of a nitro group and a nitrile group attached to the pyridine ring. This structure is of interest due to its potential applications in various chemical reactions and as a precursor for more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a method for synthesizing compounds with a similar structure, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involves a Vilsmeier–Haack chlorination process . This process is a crucial step in introducing the chloro group into the pyridine ring, which is a common structural motif in this class of compounds.
Molecular Structure Analysis
X-ray analysis has been used to determine the solid-state structure of related chloro-nitropyridine derivatives . These analyses reveal that such compounds can crystallize with independent molecules in the asymmetric unit, displaying nearly identical geometric parameters. The presence of hydrogen bonding and weak aromatic π–π stacking interactions are also noted, which could influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of similar chloro-nitropyridine compounds has been studied, showing that they can participate in various chemical transformations. For example, cycloaddition reactions have been performed with nitrones, leading to the formation of spirocyclopropaneisoxazolidines . Additionally, the presence of a chlorine substituent on the carbon alpha to the spirocyclopropane ring facilitates ring enlargement reactions, which are useful for synthesizing indolizine skeletons .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitropyridine derivatives have been investigated through spectroscopic methods, including IR, NMR, and electronic spectroscopy . These studies provide insights into the electronic structure and optical properties of the compounds. For instance, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects playing a significant role in the emission spectra .
科学的研究の応用
Anticoccidial Agents Synthesis
2-Chloro-6-methyl-5-nitronicotinonitrile plays a significant role in the development of anticoccidial agents. A study by Morisawa et al. (1977) focused on synthesizing and evaluating the anticoccidial activity of 5-nitronicotinamide and its analogues, including 2-chloro-6-methyl-5-nitronicotinonitrile. These compounds demonstrated significant activity against Eimeria tenella, a causative agent of coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Organic Chemistry and Synthesis
In organic chemistry, 2-Chloro-6-methyl-5-nitronicotinonitrile is used as a precursor for synthesizing various heterocycles. Coppola and Shapiro (1981) investigated the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of new ring systems. This research highlighted the versatility of 2-Chloro-6-methyl-5-nitronicotinonitrile in generating diverse chemical structures (Coppola & Shapiro, 1981).
Nitration Pathways in Chemistry
Panzella et al. (2003) explored the nitration pathways of retinoic acid and its esters under acidic conditions, where 2-Chloro-6-methyl-5-nitronicotinonitrile could potentially play a role as a reactant or intermediate. Their research contributes to a better understanding of the reactivity of retinoids towards reactive nitrogen species, relevant in the field of medicinal chemistry (Panzella, Manini, Crescenzi, Napolitano, & d’Ischia, 2003).
Agricultural Chemistry
In agricultural chemistry, derivatives of 2-Chloro-6-methyl-5-nitronicotinonitrile, like nitrapyrin, are studied for their role as nitrification inhibitors. Vannelli and Hooper (1993) focused on the reductive dehalogenation of nitrapyrin by the ammonia-oxidizing bacterium Nitrosomonas europaea, demonstrating its transformation in environmental settings. This research is crucial for understanding how such compounds behave in agricultural soils and their impact on nitrogen cycling (Vannelli & Hooper, 1993).
Safety and Hazards
The compound is classified as a warning under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-chloro-6-methyl-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c1-4-6(11(12)13)2-5(3-9)7(8)10-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWFEILQHGLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)
![3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B3034908.png)
![2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B3034910.png)
amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)
![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)
![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)

![2-[(2-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3034920.png)
![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)
![2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034922.png)
![2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3034925.png)
![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)
![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)
![(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile](/img/structure/B3034928.png)